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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of
anhydrous nickel iodide (Nil2). It details the crystallographic data, experimental protocols for
synthesis and structure determination, and a logical workflow for the analysis process.

Introduction

Anhydrous nickel(ll) iodide is an inorganic compound that crystallizes as a paramagnetic black
solid.[1] It is of significant interest in materials science and catalysis. Understanding its precise
crystal structure is fundamental to elucidating its physical and chemical properties. This
document summarizes the key structural features of anhydrous Nilz determined primarily
through X-ray diffraction techniques.

The structure of anhydrous Nilz is a layered motif, where individual sheets are held together by
weak van der Waals forces.[1] This two-dimensional nature makes it readily exfoliatable.[2]

Crystallographic Data

The crystal structure of anhydrous nickel iodide has been well-characterized. It adopts a
trigonal crystal system with the space group R-3m.[3][4] This structure is analogous to that of
cadmium chloride (CdClz) and cadmium iodide (Cdl2).[1][5] The fundamental structural unit
consists of nickel(ll) ions octahedrally coordinated to six iodide ions, forming edge-sharing Nile
octahedra.[3][6]
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Data Presentation

The following tables summarize the key crystallographic data for anhydrous Nilz based on data

from the Materials Project and other cited literature.[2][7][8][9]

Table 1: Crystal Data and Structure Refinement.

Parameter Value
Empirical Formula Nil2

Formula Weight 312.50 g/mol
Crystal System Trigonal

Space Group

R-3m (No. 166)

Point Group

-3m

Lattice System

Rhombohedral

Table 2: Lattice Parameters (Conventional Cell).

Parameter Value

a 3.95 A[7]

b 3.95 A[7]

c 21.02 A[7]

a 90°[7]

B 90°[7]

y 120°[7]

Cell Volume 284.80 A3[7]

Table 3: Atomic Coordinates and Wyckoff Positions (Conventional Cell).
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Wyckoff

Atom . X y z
Position

Ni 3a 0 0 0

I 6¢C 0 0 0.260462

Table 4: Selected Interatomic Distances.

Bond Distance

Ni-I 2.75 A[7]

Experimental Protocols

The determination of the crystal structure of anhydrous Nilz involves two primary stages: the
synthesis of high-quality single crystals and the analysis of these crystals using diffraction
techniques.

Synthesis of Anhydrous Nilz Single Crystals

High-purity single crystals of anhydrous Nilz are typically grown via chemical vapor transport,
specifically the iodine transport method.[3]

Protocol:

Reactant Preparation: Stoichiometric amounts of high-purity nickel metal (e.g., 99.9% nickel
foil) and iodine (e.g., 99.5%) are used as the starting materials.[3]

e Ampule Sealing: The reactants are sealed in an evacuated silica ampule.

o Chemical Vapor Transport: The sealed ampule is placed in a two-zone tube furnace. The
source zone, containing the reactants, is maintained at a higher temperature (e.g., 700°C),
while the growth zone is kept at a lower temperature (e.g., 550°C).[3]

o Crystal Growth: Over a period of several days, gaseous nickel iodide, formed in the hot
zone, diffuses to the cooler zone where it supersaturates and deposits as single crystals.
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o Crystal Harvesting: After the furnace is cooled, the ampule is carefully opened to retrieve the
grown single crystals. Due to the hygroscopic nature of Nilz, handling should be performed in
a dry atmosphere (e.g., a glovebox).

Crystal Structure Determination by X-ray Diffraction

Powder and single-crystal X-ray diffraction (XRD) are the definitive methods for determining the
crystal structure.

Protocol for Powder XRD (Phase ldentification):

o Sample Preparation: A small number of single crystals are ground into a fine powder. The
powder is then mounted on a sample holder.

o Data Collection: The powder XRD pattern is collected at room temperature using a
diffractometer (e.g., a Bruker D8 Venture) with a common X-ray source, such as Cu Ka
radiation.[3][8]

o Data Analysis: The resulting diffraction pattern is compared to known patterns in
crystallographic databases to confirm the phase purity and the R-3m space group.[3]

Generalized Protocol for Single-Crystal XRD (Structure Solution and Refinement):

o Crystal Selection and Mounting: A suitable single crystal of appropriate size and quality is
selected under a microscope and mounted on a goniometer head.

o Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is
collected, often at low temperatures to reduce thermal vibrations, using a focused beam of
monochromatic X-rays (e.g., Mo Ka or synchrotron radiation). A series of diffraction images
are recorded as the crystal is rotated.

o Data Reduction: The collected images are processed to integrate the intensities of the
diffraction spots and apply corrections for factors such as polarization and absorption.

o Structure Solution: The positions of the atoms in the unit cell are determined from the
diffraction data using direct methods or Patterson methods. Software such as SHELXS is
commonly used for this step.
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» Structure Refinement: The initial atomic model is refined against the experimental data using
a least-squares method. This process optimizes the atomic coordinates, and thermal
parameters to achieve the best possible fit between the calculated and observed diffraction
patterns. Crystallographic software such as SHELXL or Olex2 is used for refinement.[10] The
quality of the final structure is assessed by figures of merit such as the R-factor.

Logical Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a material like anhydrous Nilz follows a well-
defined logical workflow, from initial synthesis to the final refined structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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